molecular formula C22H24FN5O2 B11264934 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11264934
M. Wt: 409.5 g/mol
InChI Key: YNYOHNFVJNSVTN-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the triazoloazepine ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Attachment of the fluorophenyl and methoxyphenyl groups: These groups are introduced through substitution reactions, often using halogenated precursors and appropriate catalysts.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution reagents: Halogenated compounds, nucleophiles, electrophiles, etc.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or demethylated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA would depend on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA
  • 3-(4-BROMOPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA

Uniqueness

The presence of the fluorophenyl group in 3-(4-FLUOROPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific biological interactions compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C22H24FN5O2

Molecular Weight

409.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C22H24FN5O2/c1-30-19-12-8-17(9-13-19)24-22(29)28(18-10-6-16(23)7-11-18)15-21-26-25-20-5-3-2-4-14-27(20)21/h6-13H,2-5,14-15H2,1H3,(H,24,29)

InChI Key

YNYOHNFVJNSVTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC=C(C=C4)F

Origin of Product

United States

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